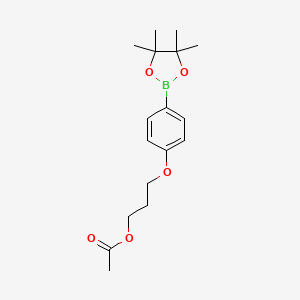
4-N-(Vinylbenzyl)aminobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(Vinylbenzyl)aminobutyric acid (4-NVABA) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. 4-NVABA is a versatile compound that is both water-soluble and non-toxic, making it an ideal candidate for a variety of applications. We will also discuss the potential future directions for 4-NVABA research.
Mecanismo De Acción
4-N-(Vinylbenzyl)aminobutyric acid acts as an inhibitor of G-protein coupled receptors and ion channels. It binds to the receptor or ion channel and prevents it from functioning normally. This inhibition can be used to study the structure and function of the receptor or ion channel, as well as its role in physiological processes.
Biochemical and Physiological Effects
4-N-(Vinylbenzyl)aminobutyric acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of G-protein coupled receptors and ion channels, which can lead to altered physiological responses. Additionally, 4-N-(Vinylbenzyl)aminobutyric acid has been shown to inhibit the activity of enzymes involved in signal transduction pathways, which can lead to changes in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-N-(Vinylbenzyl)aminobutyric acid has several advantages for use in laboratory experiments. It is non-toxic, water-soluble, and can be easily synthesized from readily available starting materials. Additionally, it has a wide range of applications, from studying the structure and function of proteins to studying cellular metabolism. However, 4-N-(Vinylbenzyl)aminobutyric acid also has some limitations. It is not as potent as some other compounds and its effects may not be as long-lasting.
Direcciones Futuras
There are a number of potential future directions for 4-N-(Vinylbenzyl)aminobutyric acid research. For example, it could be used to study the structure and function of other proteins and biomolecules, such as enzymes and transcription factors. Additionally, it could be used to study the effects of drugs and other compounds on cellular metabolism. Finally, it could be used to study the effects of environmental toxins on cellular processes.
Métodos De Síntesis
4-N-(Vinylbenzyl)aminobutyric acid can be synthesized from several different starting materials. The most common method is to react 4-vinylbenzyl chloride with sodium aminobutyrate in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar organic solvent such as dimethylformamide (DMF). The reaction yields a mixture of 4-N-(Vinylbenzyl)aminobutyric acid and its isomer, 4-N-(Vinylbenzyl)aminobutyric acid-d4. The 4-N-(Vinylbenzyl)aminobutyric acid-d4 can be separated from the 4-N-(Vinylbenzyl)aminobutyric acid by chromatography.
Aplicaciones Científicas De Investigación
4-N-(Vinylbenzyl)aminobutyric acid has been studied for its potential applications in laboratory experiments and scientific research. It has been used as a tool to study the structure and function of proteins and other biomolecules. In particular, 4-N-(Vinylbenzyl)aminobutyric acid has been used to study the structure and function of G-protein coupled receptors, which are involved in a variety of physiological processes. Additionally, 4-N-(Vinylbenzyl)aminobutyric acid has been used in studies of the structure and function of ion channels, which are essential for the proper functioning of cells.
Propiedades
IUPAC Name |
4-[(4-ethenylphenyl)methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-11-5-7-12(8-6-11)10-14-9-3-4-13(15)16/h2,5-8,14H,1,3-4,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZRVJFDVKEZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CNCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-n-(Vinylbenzyl)aminobutyric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)








